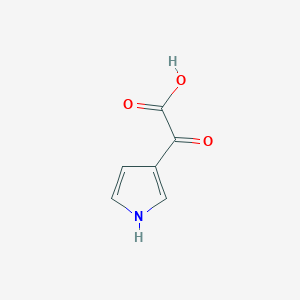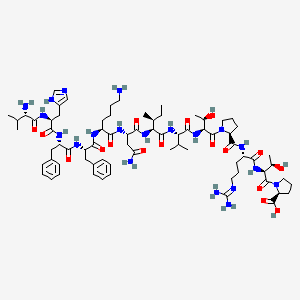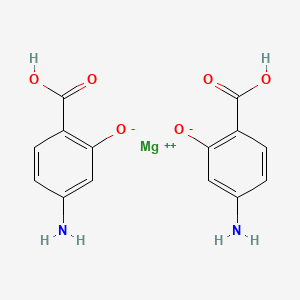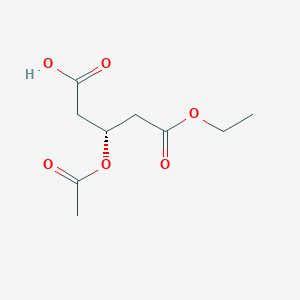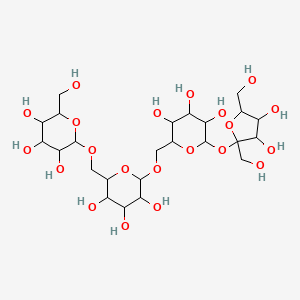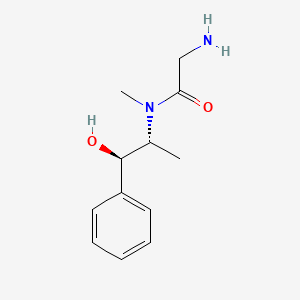
Capreomycin IIA Trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Capreomycin IIA Trihydrochloride is a cyclic polypeptide antibiotic derived from the bacterium Streptomyces capreolus. It is primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB) and is often administered in combination with other antibiotics to enhance its efficacy . This compound is one of the four microbiologically active components of capreomycin, the others being capreomycin IA, IB, and IIB .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Capreomycin IIA Trihydrochloride is synthesized through a complex biosynthetic pathway involving nonribosomal peptide synthetases (NRPS). The process begins with the fermentation of Streptomyces capreolus, followed by extraction and purification of the antibiotic. The trihydrochloride form is achieved by treating the purified compound with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces capreolus under controlled conditions. The fermentation broth is then subjected to a series of extraction and purification steps, including solvent extraction, ion-exchange chromatography, and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Capreomycin IIA Trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have altered biological activity.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially affecting its antibiotic properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Capreomycin IIA Trihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the biosynthesis and chemical modification of cyclic peptides.
Biology: Investigated for its role in inhibiting protein synthesis in bacterial cells.
Medicine: Primarily used in the treatment of multidrug-resistant tuberculosis. It is also being explored for its potential in treating other bacterial infections.
Wirkmechanismus
The exact mechanism of action of Capreomycin IIA Trihydrochloride is not fully understood. it is believed to inhibit protein synthesis by binding to the 70S ribosomal unit in bacterial cells. This binding interferes with the normal function of the ribosome, leading to the production of abnormal proteins that are essential for bacterial survival. The compound also targets specific components within the bacterial cell, resulting in the production of these abnormal proteins, ultimately leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Capreomycin IIA Trihydrochloride is often compared with other antibiotics in the aminoglycoside family, such as:
- Amikacin
- Kanamycin
- Streptomycin
- Viomycin
Uniqueness: Unlike other aminoglycosides, this compound is a cyclic polypeptide, which gives it a unique structure and mode of action. It is often used as a last-resort antibiotic for treating MDR-TB due to its effectiveness against strains resistant to other aminoglycosides .
Eigenschaften
CAS-Nummer |
71730-99-9 |
|---|---|
Molekularformel |
C₁₉H₃₅Cl₃N₁₂O₇ |
Molekulargewicht |
649.92 |
Synonyme |
Cyclo[3-amino-L-alanyl-(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-1,4,5,6-tetrahydro-4-pyrimidinyl]glycyl-(2S)-2-amino-β-alanyl-L-seryl] Trihydrochloride; 1-De[(S)-3,6-diaminohexanoic acid]capreomycin IA Trihydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


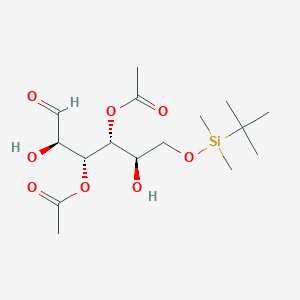
![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)
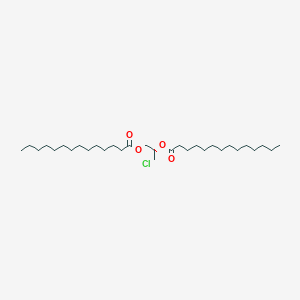
![(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1142078.png)
